molecular formula C15H16ClN B1420097 (2-Chlorophenyl)(4-ethylphenyl)methanamine CAS No. 1021126-49-7

(2-Chlorophenyl)(4-ethylphenyl)methanamine

Cat. No. B1420097
CAS RN: 1021126-49-7
M. Wt: 245.74 g/mol
InChI Key: ZVCZYSGHYXPOLF-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(4-ethylphenyl)methanamine” is a chemical compound with the molecular formula C15H16ClN . It is a complex organic compound that is not widely available .


Molecular Structure Analysis

The molecular structure of “(2-Chlorophenyl)(4-ethylphenyl)methanamine” consists of a methanamine group attached to a 2-chlorophenyl group and a 4-ethylphenyl group . The InChI code for this compound is 1S/C15H16ClN/c1-2-11-7-9-12(10-8-11)15(16)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with “(2-Chlorophenyl)(4-ethylphenyl)methanamine”, have been studied for their antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . This suggests that “(2-Chlorophenyl)(4-ethylphenyl)methanamine” could potentially be modified to enhance its antiviral capabilities, making it a candidate for further research in antiviral drug development.

Anti-inflammatory Properties

The indole scaffold is known for its anti-inflammatory effects. By studying the structure-activity relationship, researchers can explore how “(2-Chlorophenyl)(4-ethylphenyl)methanamine” can be applied in the development of new anti-inflammatory agents. This could lead to the synthesis of novel medications for treating inflammatory diseases .

Anticancer Research

Indole derivatives have been recognized for their potential in anticancer research. The biological activity of “(2-Chlorophenyl)(4-ethylphenyl)methanamine” can be assessed for its efficacy in targeting cancer cells, possibly leading to new therapeutic approaches for cancer treatment .

Antimicrobial Applications

The antimicrobial activity of indole derivatives makes them interesting candidates for the development of new antibiotics. “(2-Chlorophenyl)(4-ethylphenyl)methanamine” could be investigated for its ability to combat bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Neuropharmacology

Given the structural resemblance to compounds that interact with central nervous system receptors, “(2-Chlorophenyl)(4-ethylphenyl)methanamine” could be valuable in neuropharmacological research. It may contribute to the discovery of new treatments for neurological disorders .

Antinociceptive Activity

Research on similar compounds has indicated pronounced antinociceptive activity, suggesting potential applications in pain management. “(2-Chlorophenyl)(4-ethylphenyl)methanamine” could be explored for its effectiveness in reducing pain perception, which would be beneficial in developing new analgesics .

Chemical Synthesis and Cyclization Reactions

The compound’s structure is conducive to chemical transformations, such as intramolecular cyclization. This property can be utilized in synthetic organic chemistry to create complex molecules for various applications, including materials science and drug development .

Structural Analysis and Crystallography

The crystal structure of compounds related to “(2-Chlorophenyl)(4-ethylphenyl)methanamine” has been determined, which aids in understanding molecular interactions and stability. This information is crucial for the design of compounds with desired physical and chemical properties .

properties

IUPAC Name

(2-chlorophenyl)-(4-ethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10,15H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCZYSGHYXPOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(4-ethylphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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